3,4-dihydroisoquinoline-1-thiol
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Overview
Description
3,4-Dihydroisoquinoline-1-thiol: is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the thiol group (-SH) in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydroisoquinoline-1-thiol can be achieved through several methods. One common approach involves the Bischler-Napieralski reaction, where an N-acyl derivative of β-phenylethylamine is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to form the isoquinoline core . The thiol group can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydroisoquinoline-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other sulfur-containing compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in nucleophilic substitution reactions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Thioethers, sulfonamides.
Scientific Research Applications
Chemistry: 3,4-Dihydroisoquinoline-1-thiol is used as an intermediate in the synthesis of various heterocyclic compounds and natural products.
Biology: In biological research, this compound is used to study the role of thiol groups in enzyme activity and protein function. It can also serve as a probe for investigating redox processes in biological systems .
Medicine: Its ability to modulate redox processes makes it a valuable candidate for therapeutic research .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers and advanced materials .
Mechanism of Action
The mechanism of action of 3,4-dihydroisoquinoline-1-thiol involves its ability to participate in redox reactions and form covalent bonds with biological molecules. The thiol group can undergo oxidation to form disulfides, which can modulate the activity of enzymes and proteins. Additionally, the isoquinoline core can interact with various molecular targets, influencing cellular pathways and processes .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: This compound is structurally similar but lacks the thiol group.
Isoquinoline: The parent compound of the isoquinoline family, it is used in the synthesis of various alkaloids and pharmaceuticals.
Thioanisole: A sulfur-containing aromatic compound, it is used as a precursor in organic synthesis.
Uniqueness: 3,4-Dihydroisoquinoline-1-thiol is unique due to the presence of both the isoquinoline core and the thiol group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
3,4-dihydroisoquinoline-1-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-4H,5-6H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXWBCKPECPALY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C2=CC=CC=C21)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN=C(C2=CC=CC=C21)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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